1-(3-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide is a synthetic compound developed as a potential therapeutic agent for its biological activity, particularly its inhibitory effect on the enzyme indoleamine-2,3-dioxygenase 1 (IDO1) []. IDO1 is an enzyme involved in the kynurenine pathway, which regulates tryptophan metabolism []. Dysregulation of this pathway and increased IDO1 activity have been implicated in various diseases, including cancer and autoimmune disorders []. Therefore, 1-(3-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide has garnered interest as a potential target for therapeutic intervention in these disease areas.
While the provided abstracts do not explicitly describe the molecular structure of 1-(3-fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide, its structure can be deduced from its chemical name and by comparison with similar compounds described in the literature []. It likely consists of a pyrrolidine ring with the following substituents:
1-(3-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide is reported to act as an inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1) []. IDO1 catalyzes the degradation of tryptophan, an essential amino acid, into kynurenine []. By inhibiting IDO1, this compound is hypothesized to modulate the kynurenine pathway, thereby influencing immune responses and potentially impacting the progression of diseases associated with IDO1 dysregulation, such as cancer.
The primary application of 1-(3-Fluorophenyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide explored in the provided abstracts is its potential as an antitumor agent []. Studies suggest that it exhibits promising antiproliferative activity against various cancer cell lines, including B16-F10 melanoma and HepG2 hepatocellular carcinoma, surpassing the efficacy of the conventional IDO1 inhibitor 1-methyl-L-tryptophan (1-MT) and the chemotherapeutic drug doxorubicin (DOX) in in vivo models []. This compound's ability to inhibit IDO1 and modulate the kynurenine pathway is believed to contribute to its antitumor effects by influencing the tumor microenvironment and immune responses.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2